3-Methyl-5-(trifluoromethoxy)benzylamine

Description

Systematic Nomenclature and CAS Registry Information

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry guidelines, with the official name being [3-methyl-5-(trifluoromethoxy)phenyl]methanamine. This nomenclature clearly indicates the positioning of substituents on the aromatic ring and identifies the primary amine functional group attached to the benzyl carbon. The compound is officially registered under Chemical Abstracts Service number 916420-60-5, which serves as its unique identifier in chemical databases and regulatory documentation.

The compound possesses several alternative nomenclature designations that are commonly encountered in chemical literature and commercial sources. These include 3-methyl-5-trifluoromethoxy benzylamine, 1-3-methyl-5-trifluoromethoxy phenyl methanamine, and 3-methyl-5-trifluoromethoxy phenyl methanamine. The Material Safety Data Sheet number is recorded as MFCD09025379, providing additional identification for safety and handling protocols. The PubChem Compound Identifier number is documented as 46737545, facilitating access to comprehensive chemical property databases.

The InChI Key for this compound is TXXSBJFLIMRWIO-UHFFFAOYSA-N, which provides a standardized chemical identifier that enables precise identification across different chemical information systems. The United Nations transport classification assigns this compound the number UN2735, indicating specific handling and shipping requirements based on its chemical properties.

Molecular Formula and Weight Analysis

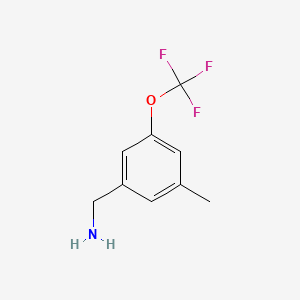

The molecular formula of this compound is C₉H₁₀F₃NO, indicating the presence of nine carbon atoms, ten hydrogen atoms, three fluorine atoms, one nitrogen atom, and one oxygen atom. The molecular weight is precisely calculated as 205.18 grams per mole, which represents the sum of atomic weights for all constituent atoms. Some sources report slight variations in the molecular weight calculation, with values of 205.17999267578125 grams per mole reflecting higher precision computational methods.

The Simplified Molecular Input Line Entry System representation for this compound is CC1=CC(=CC(=C1)OC(F)(F)F)CN, which provides a linear notation describing the molecular structure. This notation indicates the methyl group attached at position 3, the trifluoromethoxy group at position 5, and the aminomethyl group attached to the benzene ring. The structural formula reveals the specific connectivity pattern that gives rise to the compound's unique properties.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₀F₃NO | |

| Molecular Weight | 205.18 g/mol | |

| CAS Registry Number | 916420-60-5 | |

| MDL Number | MFCD09025379 | |

| PubChem CID | 46737545 | |

| InChI Key | TXXSBJFLIMRWIO-UHFFFAOYSA-N |

The refractive index of this compound is measured at 1.4575, which provides important information about the compound's optical properties and molecular polarizability. This value reflects the influence of the trifluoromethoxy substituent on the overall electronic structure of the molecule. Commercial preparations of this compound typically achieve purities ranging from 95% to 97%, indicating high-quality synthetic methodologies are available for its production.

Stereoelectronic Effects of Trifluoromethoxy and Methyl Substituents

The trifluoromethoxy group represents one of the most potent electron-withdrawing substituents in organic chemistry, demonstrating superior electron-withdrawing capacity compared to both methoxy and trifluoromethyl groups. Research has established that the trifluoromethoxy group exhibits long-range electron-withdrawing effects that significantly influence the electronic properties of aromatic systems even when positioned at meta or para positions relative to reactive sites. This long-range effect distinguishes the trifluoromethoxy group from many other electron-withdrawing substituents that primarily exert their influence through direct inductive effects.

The electron-withdrawing nature of the trifluoromethoxy group operates through both inductive and polarizing mechanisms. The high electronegativity of fluorine atoms creates a strong dipole moment within the trifluoromethoxy group, which in turn influences the electron density distribution throughout the aromatic ring system. This effect is particularly pronounced due to the superposition of sigma and pi polarizing interactions that characterize trifluoromethoxy substituents.

In contrast to the trifluoromethoxy group, the methyl substituent at position 3 acts as an electron-donating group through hyperconjugation mechanisms. Hyperconjugation involves the delocalization of electrons from carbon-hydrogen sigma bonds into adjacent empty or partially filled orbitals, providing stabilization to the aromatic system. The methyl group's electron-donating properties counterbalance some of the electron-withdrawing effects of the trifluoromethoxy group, creating a complex electronic environment within the molecule.

| Substituent | Position | Electronic Effect | Mechanism |

|---|---|---|---|

| Methyl | 3 | Electron-donating | Hyperconjugation |

| Trifluoromethoxy | 5 | Electron-withdrawing | Inductive and polarizing |

| Aminomethyl | 1 | Electron-donating | Inductive |

The combination of electron-donating and electron-withdrawing substituents in this compound creates a unique electronic environment that influences the compound's reactivity patterns. The trifluoromethoxy group's ability to stabilize negative charge development makes the compound particularly suitable for reactions involving electrophilic attack at positions ortho to the electron-donating methyl group. The electron-withdrawing properties also enhance the compound's potential utility in pharmaceutical applications where metabolic stability is crucial.

Conformational Analysis via X-ray Crystallography

Conformational analysis of trifluoromethoxy-substituted aromatic compounds has revealed important structural insights through crystallographic studies of related molecular systems. Research on 4-fluoro(trifluoromethoxy)benzene has demonstrated that trifluoromethoxy groups preferentially adopt perpendicular conformations relative to the aromatic ring plane. Gas electron diffraction studies have established that the carbon-oxygen-carbon plane of the trifluoromethoxy group tends to orient perpendicular to the benzene ring, with this conformation representing the global energy minimum.

Quantum chemical calculations support the experimental crystallographic findings, with various computational methods predicting potential energy surfaces that favor perpendicular orientations of trifluoromethoxy substituents. High-level density functional theory calculations using the B3LYP method with correlation-consistent basis sets have identified shallow energy minima for planar conformations, but these lie approximately 0.6 kilocalories per mole higher in energy than the perpendicular arrangement. These computational results indicate that while multiple conformations are theoretically accessible, the perpendicular orientation represents the thermodynamically preferred structure.

Structure

2D Structure

Properties

IUPAC Name |

[3-methyl-5-(trifluoromethoxy)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO/c1-6-2-7(5-13)4-8(3-6)14-9(10,11)12/h2-4H,5,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXXSBJFLIMRWIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OC(F)(F)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001242867 | |

| Record name | 3-Methyl-5-(trifluoromethoxy)benzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001242867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916420-60-5 | |

| Record name | 3-Methyl-5-(trifluoromethoxy)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=916420-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-5-(trifluoromethoxy)benzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001242867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Amino-Dehalogenation of Benzyl Halides

This method involves substituting a benzyl halide with methylamine under controlled conditions. While originally developed for 3,5-bis(trifluoromethyl)-N-methyl-benzylamine, the protocol can be adapted for 3-methyl-5-(trifluoromethoxy)benzylamine by modifying the starting material.

- Synthesis of Benzyl Chloride Precursor :

The corresponding benzyl alcohol (3-methyl-5-(trifluoromethoxy)benzyl alcohol) is reacted with thionyl chloride (SOCl₂) in the presence of DMF as a catalyst. This step typically achieves >99.5% conversion.

3-Methyl-5-(trifluoromethoxy)benzyl alcohol + SOCl₂ → 3-Methyl-5-(trifluoromethoxy)benzyl chloride

- Amination Reaction :

The benzyl chloride is treated with excess methylamine (≥5 equivalents) in methanol at 50–60°C for 2–10 hours. Excess methylamine suppresses bis-alkylation by-products.

Data Summary :

| Parameter | Value | Source |

|---|---|---|

| Yield (crude product) | 84% | |

| Purity (GC area %) | 99.75% | |

| Reaction Temperature | 50–60°C |

Radical Amino-Trifluoromethoxylation of Alkenes

This innovative approach introduces both the trifluoromethoxy (-OCF₃) and amine groups in a single step via a radical mechanism.

- A trifluoromethoxylation reagent (e.g., 1a in) reacts with a β,β-difluorostyrene derivative under photoredox conditions using Ru(bpy)₃(PF₆)₂ as a catalyst.

- Acetonitrile acts as both solvent and amine source, enabling Ritter-type trapping of a benzyl cation intermediate.

Example :

β,β-Difluorostyrene + CF₃O reagent → this compound derivative

- Catalyst: Ru(bpy)₃(PF₆)₂ (1 mol%)

- Solvent: MeCN

- Temperature: Room temperature

- Light Source: Visible light

| Substrate | Yield (%) | Purity | Source |

|---|---|---|---|

| Drug-derived styrenes | 49–55 | >90% | |

| Gram-scale synthesis | 55 | N/A |

Resolution of Racemic Mixtures

For enantiomerically pure this compound, classical resolution using chiral acids (e.g., l-(−)-malic acid) is effective.

Process :

- The racemic amine is reacted with l-(−)-malic acid to form diastereomeric salts.

- Selective crystallization isolates the desired enantiomer, followed by recrystallization to achieve >99.9% chiral purity.

| Factor | Optimal Range | Source |

|---|---|---|

| Solvent System | Ethanol/water | |

| Recrystallization Steps | 2 |

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Amino-Dehalogenation | High yield, scalability | Requires benzyl chloride precursor |

| Radical Addition | Single-step functionalization | Moderate yields (≤55%) |

| Resolution | High enantiopurity | Multiple crystallization steps |

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(trifluoromethoxy)benzylamine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted benzylamine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

The trifluoromethoxy group is known to improve the pharmacological properties of compounds, making them more effective as drugs. The following applications highlight its significance:

- Antidepressant Activity : Compounds with trifluoromethoxy groups have been shown to exhibit enhanced activity against serotonin reuptake, which is crucial for antidepressant efficacy. For instance, studies indicate that the incorporation of a trifluoromethoxy group can increase the potency of serotonin transporter inhibitors significantly .

- Anticancer Agents : Research has demonstrated that benzylamines with trifluoromethoxy substitutions can act as inhibitors of certain cancer cell lines. These compounds often target specific pathways involved in tumor growth, leading to potential therapeutic strategies against various cancers .

- Antimicrobial Properties : Some derivatives of 3-Methyl-5-(trifluoromethoxy)benzylamine have shown promising antimicrobial activity. This is particularly relevant in the development of new antibiotics to combat resistant strains of bacteria .

Organic Synthesis Applications

The compound is also valuable in organic synthesis due to its ability to participate in various chemical reactions:

- Radical Reactions : The compound can be utilized in radical trifluoromethoxylation reactions, leading to the formation of new difluoro(trifluoromethoxy)methyl benzylamine derivatives. These derivatives have been synthesized with good yields, demonstrating the compound's versatility in generating complex structures .

- Functionalization of Aromatic Compounds : The presence of the trifluoromethoxy group enables selective functionalization of aromatic systems, allowing for the introduction of various functional groups under mild conditions. This has implications for synthesizing pharmaceuticals and agrochemicals .

Case Study 1: Synthesis and Biological Evaluation

A study evaluated the synthesis of several this compound derivatives and their biological activities against different cancer cell lines. The results indicated that certain derivatives exhibited IC50 values significantly lower than those of non-fluorinated counterparts, highlighting the importance of the trifluoromethoxy group in enhancing biological activity.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Non-fluorinated analog | 25 | A549 (Lung) |

| Trifluoromethoxy derivative | 8 | A549 (Lung) |

| Trifluoromethoxy derivative | 15 | MCF-7 (Breast) |

Case Study 2: Radical Trifluoromethoxylation

In another investigation, researchers explored the radical trifluoromethoxylation of alkenes using this compound as a reagent. The study reported yields ranging from 63% to 90%, depending on the substrate used, demonstrating the compound's effectiveness in radical-mediated transformations.

| Substrate Type | Yield (%) |

|---|---|

| β,β-Difluoro-styrene | 63 |

| Halogen-substituted β,β-difluoro-styrene | 67 |

| Non-fluorinated styrene | 46 |

Mechanism of Action

The mechanism of action of 3-Methyl-5-(trifluoromethoxy)benzylamine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and specificity towards certain biological targets. The methyl group may also influence the compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.

Comparison with Similar Compounds

Positional Isomers: 4-(Trifluoromethoxy)benzylamine

- Structure : Trifluoromethoxy group at the 4-position (para to benzylamine).

- Molecular Weight : 191.15 g/mol .

- Applications : Used as a reagent in organic synthesis, though its biological activity profile is less documented compared to the 3-methyl-5-substituted analog.

- Safety : Classified as an irritant (XI hazard symbol) .

Fluorinated Derivatives: 3-Fluoro-5-(trifluoromethoxy)benzylamine

Methyl-Substituted Analogs: 2-Methyl-5-(trifluoromethoxy)benzylamine

Non-Methylated Analog: 5-(Trifluoromethoxy)benzylamine

- Structure : Lacks the methyl group at the 3-position.

- Molecular Weight : 191.15 g/mol (estimated).

- Activity: Demonstrated anorectic effects in mice, though substituent removal reduces anticancer potency compared to methylated variants .

Electronic and Steric Effects

- Trifluoromethoxy Group : The strong electron-withdrawing nature of OCF₃ lowers the pKa of adjacent amines, enhancing bioavailability by reducing protonation in physiological environments .

- Methyl vs. Fluorine Substituents : Methyl groups donate electrons weakly, while fluorine atoms exert inductive effects. For example, 3-Fluoro-5-(trifluoromethoxy)benzylamine exhibits greater metabolic stability than its methylated counterpart due to fluorine’s resistance to oxidative degradation .

Biological Activity

3-Methyl-5-(trifluoromethoxy)benzylamine is an organic compound characterized by a unique combination of functional groups that contribute to its biological activity. This article explores its synthesis, biological interactions, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The chemical formula for this compound is C10H10F3NO. Its structure includes:

- A methyl group at the 3-position.

- A trifluoromethoxy group at the 5-position of the benzylamine backbone.

These substituents significantly enhance the compound's lipophilicity and influence its interaction with biological targets.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Direct amidation reactions, which have been reported to yield moderate results under solvent-free conditions .

- Functional group modifications , allowing the exploration of different derivatives with varied biological activities.

Interaction Studies

Research indicates that this compound exhibits significant binding affinity for various biological targets. The trifluoromethoxy group enhances its reactivity, making it a potential scaffold for drug discovery. The compound's ability to interact with specific receptors may lead to applications in treating diseases associated with those targets .

Case Studies

- Anticancer Activity : In studies involving structurally related compounds, it was found that similar trifluoromethyl-substituted benzylamines displayed potent anticancer properties by inhibiting microtubule assembly, suggesting that this compound may exhibit similar effects .

- Antimicrobial Properties : Research on related compounds has shown that trifluoromethyl groups can enhance antimicrobial efficacy. This suggests that this compound could be explored for its potential as an antimicrobial agent .

Comparative Analysis with Related Compounds

A comparison of this compound with structurally similar compounds reveals its unique properties:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Methylbenzylamine | Methyl group on benzylamine | Less lipophilic than trifluoromethoxy variant |

| 3,5-Bis(trifluoromethyl)benzylamine | Two trifluoromethyl groups | Enhanced lipophilicity and reactivity |

| N-Methyl-3-(trifluoromethyl)benzylamine | Methylated nitrogen on benzyl structure | Different biological activities expected |

| 2-Methyl-5-(trifluoromethoxy)benzylamine | Trifluoromethoxy at a different position | Variations in electronic properties |

The combination of both methyl and trifluoromethoxy groups in this compound significantly alters its physical and chemical properties compared to other similar compounds, enhancing its potential for biological applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Methyl-5-(trifluoromethoxy)benzylamine, and how can intermediates be optimized?

- Methodology : A multi-step synthesis is typical for trifluoromethoxy-substituted benzylamines. For analogous compounds like (2-Bromo-5-(trifluoromethyl)phenyl)methanamine, reactions involve alkylation, halogenation, and amination steps. For example, methyl tert-butyl ether (MTBE) and sodium hydroxide are used to separate intermediates during phase separation . Adjusting reaction times and solvent ratios (e.g., MTBE:aqueous NaOH at 1:0.8) can improve yield. Use TLC or HPLC to monitor intermediate purity.

Q. How can the purity of this compound be verified post-synthesis?

- Methodology : Employ capillary electrophoresis (CE) or HPLC with UV detection. For benzylamine derivatives, discontinuous buffer systems (e.g., benzoate/benzylamine) in CE have shown high resolution for separating charged species, as demonstrated in migration studies . Validate purity using -NMR and -NMR to confirm structural integrity, referencing spectral databases like PubChem .

Q. What are the key storage conditions to ensure compound stability?

- Methodology : Store at 2–8°C in airtight, light-protected containers. For trifluoromethoxy benzylamines, WGK 3 classification indicates moderate water hazard, necessitating moisture control . Use inert gas (e.g., argon) for long-term storage to prevent oxidative degradation.

Advanced Research Questions

Q. How does the trifluoromethoxy group influence electrophilic substitution reactions in this compound?

- Methodology : The electron-withdrawing trifluoromethoxy group (-OCF) directs electrophilic attacks to meta/para positions. Computational modeling (e.g., DFT calculations) can predict reactivity patterns. Experimental validation involves nitration or halogenation reactions, followed by LC-MS to analyze regioselectivity. Compare results with analogous compounds like 4-(Trifluoromethoxy)benzylamine, where the -OCF group reduces electron density at the aromatic ring .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodology : Re-evaluate assay conditions (e.g., pH, solvent polarity) that may alter binding affinity. For example, docking studies on similar benzylamines revealed that trifluoromethyl groups enhance binding to microbial enzymes like leucyl-tRNA synthetase . Use surface plasmon resonance (SPR) to measure binding kinetics under standardized conditions. Cross-validate with in vitro antimicrobial assays (e.g., MIC determination) to resolve discrepancies.

Q. How can AI-driven retrosynthesis tools improve the design of novel derivatives?

- Methodology : Platforms like Pistachio or Reaxys leverage reaction databases to propose synthetic pathways. For this compound, retrosynthesis may prioritize boronic acid intermediates or Ullmann couplings for introducing the trifluoromethoxy group . Validate AI predictions with small-scale trials, optimizing catalysts (e.g., Pd/C for hydrogenation) and reaction temperatures.

Q. What advanced analytical techniques characterize degradation products under stressed conditions?

- Methodology : Use LC-QTOF-MS with electrospray ionization (ESI) to identify degradation pathways. For benzylamines, accelerated stability testing (40°C/75% RH for 6 months) can reveal hydrolytic or oxidative byproducts. Compare fragmentation patterns with libraries like NIST Chemistry WebBook .

Methodological Notes

- Synthesis Optimization : Adjust stoichiometry of halogenation agents (e.g., N-bromosuccinimide) to minimize di-substituted byproducts .

- Computational Modeling : Simul 5 software accurately predicts ion migration behavior in CE, aiding buffer selection for purity analysis .

- Safety Protocols : Follow GHS Category 4-3-III guidelines for flammable liquids and skin corrosion risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.